molecular formula C17H16N2O3 B286759 N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

Cat. No.: B286759
M. Wt: 296.32 g/mol
InChI Key: FPORWQLIGBDIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzisoxazole ring fused with a methoxyphenyl group and an acetamide moiety, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzyl alcohol and acetic anhydride, under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the benzisoxazole intermediate.

    Acetamide Formation: The final step involves the acylation of the benzisoxazole derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the benzisoxazole ring, potentially converting it to a benzisoxazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where nucleophiles can replace the acetamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Benzisoxazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide vs. N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)propionamide: The latter has a propionamide group instead of an acetamide group, which may affect its reactivity and biological activity.

    This compound vs. N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)butyramide: The butyramide derivative has a longer alkyl chain, potentially altering its solubility and pharmacokinetic properties.

Uniqueness: this compound stands out due to its specific combination of structural features, which confer unique chemical reactivity and potential biological activities. Its methoxyphenyl group, benzisoxazole ring, and acetamide moiety collectively contribute to its distinct properties and applications.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-11-3-8-16-14(9-11)15(19-22-16)10-17(20)18-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

FPORWQLIGBDIBW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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